![molecular formula C21H25NO3 B6003790 ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate](/img/structure/B6003790.png)
ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate
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Overview
Description
Ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate, also known as MPX, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as glycine derivatives and has been shown to possess anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate is not fully understood, but it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to modulate the activity of ion channels, which play a critical role in pain perception.
Biochemical and Physiological Effects
ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which play a critical role in the development of inflammation. It has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a critical role in neuroinflammation. In addition, ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate has been shown to reduce the expression of genes involved in pain perception, suggesting that it may have analgesic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate for lab experiments is its specificity. It has been shown to have a high degree of selectivity for its target receptors, making it a useful tool for studying the role of these receptors in various biological processes. However, one of the limitations of ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate is its relatively low potency, which can make it difficult to achieve the desired biological effects at low concentrations.
Future Directions
There are several future directions for the research on ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate. One area of interest is the development of more potent and selective derivatives of ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate. Another area of interest is the investigation of the potential therapeutic applications of ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, the role of ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate in the regulation of immune cell function and inflammation is an area of active research.
Conclusion
In conclusion, ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate is a promising compound with potential therapeutic applications in the treatment of pain and inflammation-related disorders. Its specificity and selectivity make it a useful tool for studying the role of its target receptors in various biological processes. Further research is needed to fully understand the mechanism of action of ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate and its potential therapeutic applications.
Synthesis Methods
The synthesis of ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate involves the reaction of N-methyl glycine ethyl ester with 2-methylphenylacetic acid and phenylacetic acid. The resulting compound is then subjected to a series of purification steps to obtain ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate in its pure form. The purity of the compound is critical for its use in scientific research.
Scientific Research Applications
Ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
ethyl 2-[methyl-[3-(2-methylphenyl)-3-phenylpropanoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-4-25-21(24)15-22(3)20(23)14-19(17-11-6-5-7-12-17)18-13-9-8-10-16(18)2/h5-13,19H,4,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOYKLUBWHTPKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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